molecular formula C10H15N3O2 B2390030 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353953-06-6

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B2390030
CAS RN: 1353953-06-6
M. Wt: 209.249
InChI Key: ZOELHPPPBFOGBX-UHFFFAOYSA-N
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Description

“1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C10H15N3O2 . It has a molecular weight of 209.25 g/mol . This compound is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” were not found in the search results, it’s worth noting that pyrrolidine compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” include a molecular weight of 209.25 g/mol . The compound should be stored sealed in dry conditions at 2-8°C .

Safety and Hazards

The safety information available indicates that “1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” has the hazard statements H302, H315, and H319 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .

Future Directions

While specific future directions for “1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” were not found in the search results, the use of pyrrolidine compounds in drug discovery is a promising area of research . The versatility of these compounds allows for the design of new molecules with different biological profiles .

properties

IUPAC Name

1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-15-10-5-9(11-7-12-10)13-4-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOELHPPPBFOGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol

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